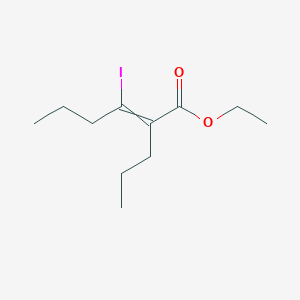
Ethyl 3-iodo-2-propylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-iodo-2-propylhex-2-enoate is an organic compound with the molecular formula C11H19IO2 It is an ester derivative, characterized by the presence of an iodine atom attached to a propylhexenoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-2-propylhex-2-enoate typically involves the iodination of a precursor compound. One common method is the reaction of ethyl 3-bromo-2-propylhex-2-enoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-2-propylhex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Ethyl 3-hydroxy-2-propylhex-2-enoate.
Reduction: Ethyl 3-iodo-2-propylhexanol.
Oxidation: Ethyl 3-iodo-2-propylhexanoic acid.
Scientific Research Applications
Ethyl 3-iodo-2-propylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-2-propylhex-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.
Comparison with Similar Compounds
Ethyl 3-iodo-2-propylhex-2-enoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-propylhex-2-enoate: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-2-propylhex-2-enoate: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Ethyl 3-fluoro-2-propylhex-2-enoate: Contains a fluorine atom, which is the least reactive in nucleophilic substitution reactions among the halogens.
This compound is unique due to the high reactivity of the iodine atom, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
265671-96-3 |
|---|---|
Molecular Formula |
C11H19IO2 |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
ethyl 3-iodo-2-propylhex-2-enoate |
InChI |
InChI=1S/C11H19IO2/c1-4-7-9(10(12)8-5-2)11(13)14-6-3/h4-8H2,1-3H3 |
InChI Key |
OZBWGGRFXIKQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



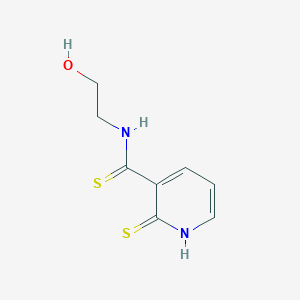
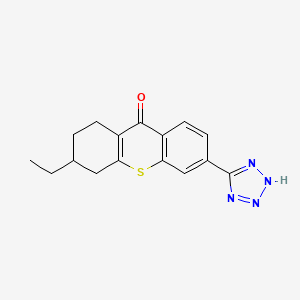
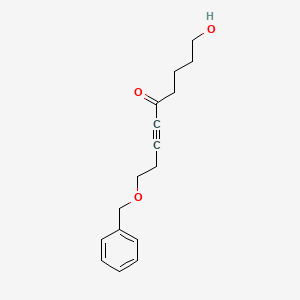
![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
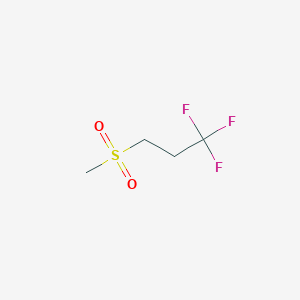
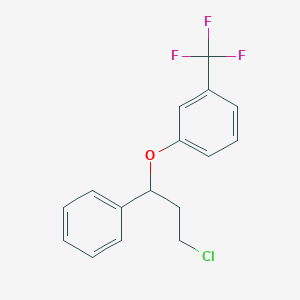
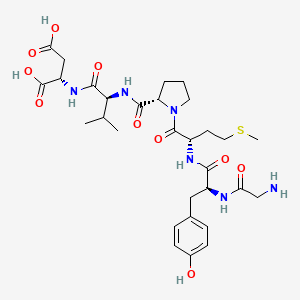
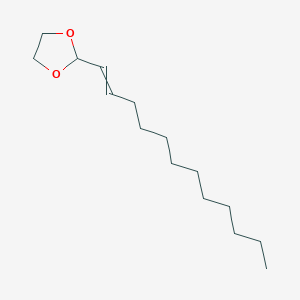
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
